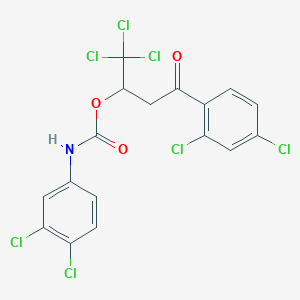
2-Butenyl(di-tert-butyl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(but-2-en-1-yl)di-tert-butyl)phosphane is an organophosphorus compound that features a phosphane (phosphine) group bonded to a but-2-en-1-yl group and two tert-butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (but-2-en-1-yl)di-tert-butyl)phosphane can be achieved through several methods:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents such as Grignard reagents or organolithium compounds.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine hydrides to unsaturated compounds like alkenes or alkynes.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to the corresponding phosphines using reducing agents such as phenylsilane.
Industrial Production Methods
Industrial production of (but-2-en-1-yl)di-tert-butyl)phosphane typically involves large-scale reactions using the above methods, with careful control of reaction conditions to ensure high yield and purity. The use of inert atmospheres and anhydrous conditions is often necessary to prevent oxidation and hydrolysis of the phosphane.
Analyse Chemischer Reaktionen
Types of Reactions
(but-2-en-1-yl)di-tert-butyl)phosphane undergoes various types of reactions:
Coupling Reactions: The compound can be used in coupling reactions, such as the Suzuki or Heck reactions, where it acts as a ligand for palladium catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coupling Reactions: Coupled organic products with new carbon-phosphorus bonds.
Wissenschaftliche Forschungsanwendungen
(but-2-en-1-yl)di-tert-butyl)phosphane has several applications in scientific research:
Wirkmechanismus
The mechanism by which (but-2-en-1-yl)di-tert-butyl)phosphane exerts its effects involves its ability to coordinate to metal centers, forming stable complexes that can facilitate various chemical transformations. The phosphane group acts as a nucleophile, donating electron density to the metal center, which can then participate in catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(biphenyl-2-yl)di-tert-butyl)phosphane: Similar in structure but with a biphenyl group instead of a but-2-en-1-yl group.
(di-tert-butylphosphino)biphenyl: Another phosphane with a biphenyl group, used in similar catalytic applications.
Uniqueness
(but-2-en-1-yl)di-tert-butyl)phosphane is unique due to its specific combination of a but-2-en-1-yl group and two tert-butyl groups, which provides distinct steric and electronic properties that can influence its reactivity and selectivity in catalytic processes .
Eigenschaften
Molekularformel |
C12H25P |
|---|---|
Molekulargewicht |
200.30 g/mol |
IUPAC-Name |
but-2-enyl(ditert-butyl)phosphane |
InChI |
InChI=1S/C12H25P/c1-8-9-10-13(11(2,3)4)12(5,6)7/h8-9H,10H2,1-7H3 |
InChI-Schlüssel |
UOOODANZONJOKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCP(C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol](/img/structure/B11718125.png)
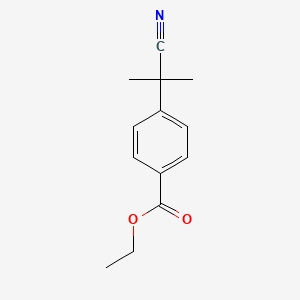
![N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride](/img/structure/B11718130.png)
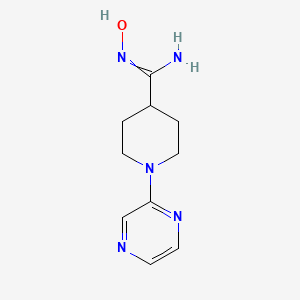
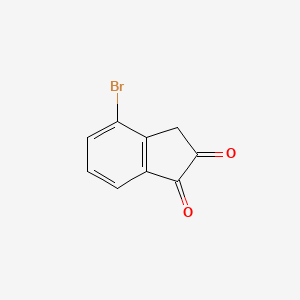
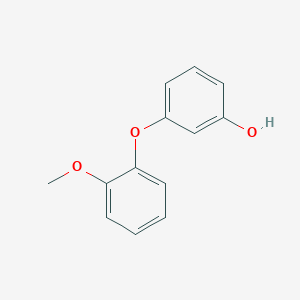

![3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B11718177.png)
![3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11718182.png)
![8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718188.png)

